molecular formula C12H8FNO2 B8698277 2-Fluoro-4-(pyridin-4-yl)benzoic acid

2-Fluoro-4-(pyridin-4-yl)benzoic acid

Cat. No.: B8698277
M. Wt: 217.20 g/mol
InChI Key: KBRFQDSLHYURNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(pyridin-4-yl)benzoic acid is a fluorinated aromatic carboxylic acid featuring a pyridin-4-yl substituent at the 4-position and a fluorine atom at the 2-position of the benzoic acid core. Its molecular formula is C₁₂H₈FNO₂ (molecular weight: 217.19 g/mol). This compound is of interest in medicinal chemistry and materials science due to its dual functionality and structural versatility.

Properties

Molecular Formula

C12H8FNO2

Molecular Weight

217.20 g/mol

IUPAC Name

2-fluoro-4-pyridin-4-ylbenzoic acid

InChI

InChI=1S/C12H8FNO2/c13-11-7-9(1-2-10(11)12(15)16)8-3-5-14-6-4-8/h1-7H,(H,15,16)

InChI Key

KBRFQDSLHYURNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(pyridin-4-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 2-Fluoro-4-(pyridin-4-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and purification methods can be optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(pyridin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-4-(pyridin-4-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(pyridin-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Benzoic Acid Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
2-Fluoro-4-(pyridin-4-yl)benzoic acid 2-F, 4-pyridin-4-yl 217.19 Target compound; potential enzyme inhibitor -
2-(Pyridin-4-yl)benzoic acid 2-H, 4-pyridin-4-yl 199.20 Model for cytochrome P450 inhibition studies
2-Fluoro-4-(trifluoromethyl)benzoic acid 2-F, 4-CF₃ 208.11 API precursor; high acidity (pKa ~3.93)
2-Fluoro-4-(2-hydroxypyridin-4-yl)benzoic acid 2-F, 4-(2-hydroxypyridin-4-yl) 237.20 Enhanced hydrogen bonding; solubility modifier
4-(2-Pyridyl)benzoic acid 4-pyridin-2-yl 199.20 Altered dipole due to pyridine orientation
2-Fluoro-4-(1,2,3,6-tetrahydro-pyridin-4-yl)-benzoic acid 2-F, 4-(tetrahydropyridin-4-yl) 233.24 Partial saturation improves bioavailability

Substituent Effects on Acidity and Reactivity

  • Fluorine vs. Hydrogen : The fluorine atom at position 2 in the target compound increases the acidity of the carboxylic acid group compared to 2-(pyridin-4-yl)benzoic acid (pKa reduction ~0.5–1.0 units) due to its electron-withdrawing nature .
  • Trifluoromethyl vs. Pyridinyl : 2-Fluoro-4-(trifluoromethyl)benzoic acid exhibits even higher acidity (predicted pKa ~3.93) owing to the strong electron-withdrawing CF₃ group, making it more reactive in condensation reactions .

Structural and Electronic Modifications

  • Pyridine Orientation : The pyridin-4-yl group in the target compound creates a linear π-conjugated system, whereas 4-(2-pyridyl)benzoic acid (pyridin-2-yl substituent) introduces steric hindrance and alters dipole interactions .
  • Hydrogen Bonding : The hydroxyl group in 2-fluoro-4-(2-hydroxypyridin-4-yl)benzoic acid facilitates intermolecular hydrogen bonding, enhancing solubility in polar solvents .

Crystallographic Insights

  • Molecular Geometry : In analogous structures like 3-(pyridin-4-yl)benzoic acid, dihedral angles between aromatic rings (e.g., 30.14°) influence crystal packing and supramolecular interactions .

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